molecular formula C9H7BrFIO2 B13696378 Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate

Cat. No.: B13696378
M. Wt: 372.96 g/mol
InChI Key: CUCIZOPDUKLSGG-UHFFFAOYSA-N
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Description

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2. This compound is part of the benzoate ester family and features a bromomethyl, fluoro, and iodo substituent on the benzene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a methyl benzoate derivative followed by fluorination and iodination. The reaction conditions often involve the use of bromine, fluorine sources, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include substituted benzoates, alcohols, and coupled aromatic compounds .

Scientific Research Applications

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for creating complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluoro and iodo substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is unique due to the presence of three different halogen substituents on the benzene ring. This combination of bromine, fluorine, and iodine provides distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3

InChI Key

CUCIZOPDUKLSGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)F)CBr

Origin of Product

United States

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